molecular formula C12H23NO3 B1526329 tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate CAS No. 223763-91-5

tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate

Cat. No.: B1526329
CAS No.: 223763-91-5
M. Wt: 229.32 g/mol
InChI Key: SDHBGLHPHXJZBY-UHFFFAOYSA-N
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Description

“tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate” is a chemical compound with the CAS Number: 223763-91-5 . It has a molecular weight of 229.32 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15) . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The exact physical and chemical properties such as density, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

The compound is a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its use in creating a protected β-d-2-deoxyribosylamine analogue. Its crystal structure validation confirms the intended relative substitution pattern on the cyclopentane ring, which is pivotal for synthesizing nucleotide analogues with potential therapeutic applications (Ober et al., 2004).

Spirocyclopropanation in Insecticide Analogues

This chemical has been utilized to synthesize spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, highlighting its versatility in creating novel bioactive compounds. The transformation involves a cocyclization step that yields both the target compounds and their regioisomers, underscoring the method's efficiency and potential for generating structurally diverse analogues with varied biological activities (Brackmann et al., 2005).

Synthesis of Biologically Active Intermediates

Tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate serves as a precursor in the synthesis of compounds like Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate for drugs such as omisertinib (AZD9291). This application demonstrates the compound's role in streamlined synthetic pathways that enhance the accessibility of complex molecules relevant to drug development (Zhao et al., 2017).

Directed Hydrogenation for Selective Synthesis

The compound also finds application in directed hydrogenation processes, where it enables the selective synthesis of diastereomers of certain cyclopentanecarboxylic acid methyl esters. This showcases its utility in achieving high stereocontrol in hydrogenation reactions, which is crucial for the synthesis of compounds with defined stereochemistry, a key factor in the development of drugs and biologically active molecules (Smith et al., 2001).

Characterization of Genotoxic Impurities

In pharmaceutical research, the compound has been targeted for the characterization and evaluation of trace levels of genotoxic impurities in drug substances, such as Bictegravir sodium. This highlights its significance in ensuring the safety and efficacy of pharmaceuticals by identifying and quantifying potential genotoxic agents, which is crucial for regulatory approval and patient safety (Puppala et al., 2022).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl N-[[1-(hydroxymethyl)cyclopentyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHBGLHPHXJZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 1-[(tert-butoxycarbonyl)amino]methylcyclopentanecarboxylate (1.50 g, 5.83 mmol) in THF (25.0 mL) at −78° C. was added dropwise 1.0 M diisobutylaluminum hydride in DCM (17.5 mL). The reaction was stirred for 2 hours with slow warming to −10° C. A saturated solution of K/Na tartrate was added, followed by ether. This mixture was stirred for 30 minutes at ambient temperature and the organic layer was separated and washed with water, and brine. The organic layer was then dried over sodium sulfate, and the solvent was removed in vacuo to afford the product (1.03 g, 77%). 1H NMR (300 MHz, CDCl3): δ □4.90 (br s, 1H), 3.27 (s, 2H), 3.06 (d, 2H), 1.5-1.17 (m, 8H), 1.44 (s, 9H).
Name
methyl 1-[(tert-butoxycarbonyl)amino]methylcyclopentanecarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of methyl 1-[(tert-butoxycarbonyl)amino]methylcyclopentanecarboxylate (1.50 g, 5.83 mmol) in THF (25.0 mL) at −78° C. was added dropwise 1.0 M diisobutylaluminum hydride in DCM (17.5 mL). The reaction was stirred for 2 hours with slow warming to −10° C. A saturated solution of K/Na tartrate was added, followed by ether. This mixture was stirred for 30 minutes at ambient temperature and the organic layer was separated and washed with water, and brine. The organic layer was then dried over sodium sulfate, and the solvent was removed in vacuo to afford the product (1.03 g, 77%). 1H NMR (300 MHz, CDCl3): δ 4.90 (br s, 1H), 3.27 (s, 2H), 3.06 (d, 2H), 1.5-1.17 (m, 8H), 1.44 (s, 9H).
Name
methyl 1-[(tert-butoxycarbonyl)amino]methylcyclopentanecarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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